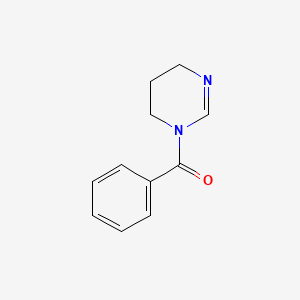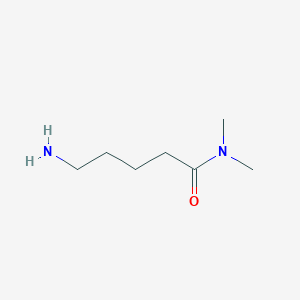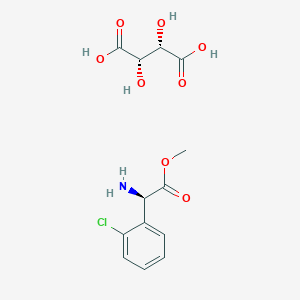
(R)-2-chlorophenylglycinemethylesterD-tartratesalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with D-tartrate as a salt form. The stereochemistry of the compound, indicated by the ®-configuration, plays a crucial role in its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterD-tartratesalt typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylglycine: This can be achieved through the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst.
Esterification: The resulting 2-chlorophenylglycine is then esterified using methanol and an acid catalyst to form 2-chlorophenylglycinemethylester.
Salt Formation: Finally, the ester is reacted with D-tartaric acid to form the desired salt, ®-2-chlorophenylglycinemethylesterD-tartratesalt.
Industrial Production Methods
In an industrial setting, the production of ®-2-chlorophenylglycinemethylesterD-tartratesalt may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and salt formation, as well as advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-2-chlorophenylglycinemethylesterD-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: 2-chlorophenylglycine carboxylic acid.
Reduction: 2-chlorophenylglycinemethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of ®-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets. The compound’s chiral center allows it to fit into the active sites of enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the ester moiety can also affect its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and interaction with cellular signaling molecules.
相似化合物的比较
Similar Compounds
(S)-2-chlorophenylglycinemethylesterD-tartratesalt: The enantiomer of the compound, which may have different biological activities.
2-chlorophenylglycine: Lacks the ester group and may have different reactivity and applications.
2-chlorophenylalanine: Contains an additional methylene group, leading to different chemical properties.
Uniqueness
®-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H16ClNO8 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m10/s1 |
InChI 键 |
FVKGOSHITUHKGR-HORCDNLXSA-N |
手性 SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


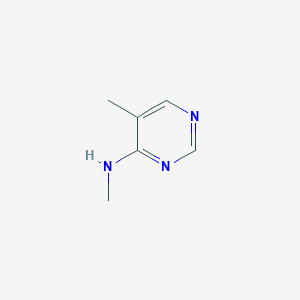
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


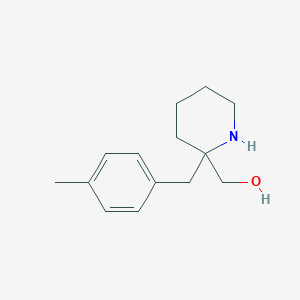
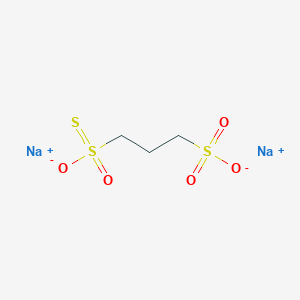
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
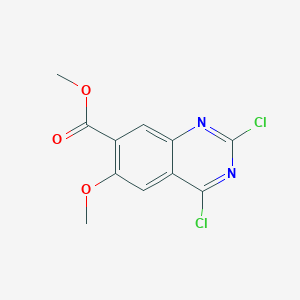
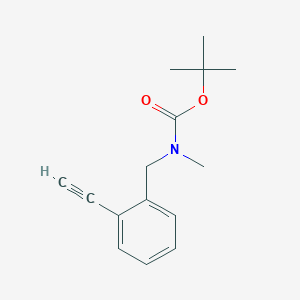
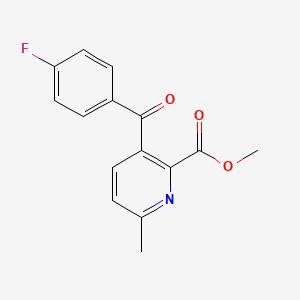
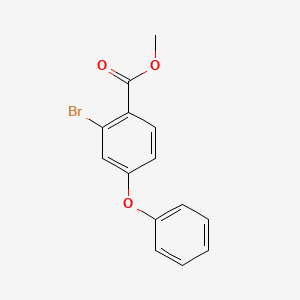
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
